2,3,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-4-one
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Overview
Description
1,6-Naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family It is characterized by a fused ring system containing nitrogen atoms at positions 1 and 6, and a keto group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Naphthyridin-4(1H)-one can be synthesized through various methods. One common approach involves the cyclization of 4-(β-carboxyethylamino)quinoline-3-carboxylic acids by heating them in acetic anhydride in the presence of potassium acetate . Another method includes the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines, followed by reactions in various solvents such as concentrated hydrochloric acid, 50% tetrafluoroboric acid, 70% hydrofluoric acid-pyridine, 20% and 90% sulfuric acid, dilute hydrochloric acid, and neat trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for 1,6-Naphthyridin-4(1H)-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
1,6-Naphthyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms and the keto group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
Major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
1,6-Naphthyridin-4(1H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It shows promise in the development of new pharmaceuticals, particularly as potential anticancer and antimicrobial agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,6-Naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,6-Naphthyridin-4(1H)-one include:
Uniqueness
1,6-Naphthyridin-4(1H)-one is unique due to its specific ring structure and the presence of the keto group at position 4. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,3,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C8H14N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h6-7,9-10H,1-5H2 |
InChI Key |
MIEFAIPMEXLPAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1NCCC2=O |
Origin of Product |
United States |
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